Asarinin

説明

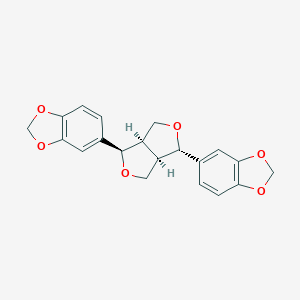

Structure

3D Structure

特性

IUPAC Name |

5-[(3R,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYUIKBAABKQKQ-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201033462 | |

| Record name | (+)-Episesamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-05-1, 133-03-9 | |

| Record name | Asarinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-21202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Asarinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Episesamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASARININ, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6PWY73ZGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASARININ, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3RVX72NMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Activities of Asarinin: A Technical Guide for Researchers

Introduction

Asarinin, a furofuran lignan predominantly isolated from plants of the Asarum and Zanthoxylum genera, has emerged as a molecule of significant interest in pharmacological research. Its diverse chemical structure lends itself to a wide array of biological activities, positioning it as a promising candidate for drug development. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anticancer, anti-allergic, antiviral, and neuroprotective properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.

Anticancer and Antitumor Activity

This compound has demonstrated notable cytotoxic and pro-apoptotic effects across various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis through both intrinsic and extrinsic pathways and the inhibition of key signaling cascades that promote cancer cell survival and proliferation.

Quantitative Data for Anticancer Activity

| Cell Line | Assay | Concentration(s) | Key Result(s) |

| MC (Human Gastric Precancerous Lesion) | CCK-8 Assay | 20-140 µM | IC50: 140 µM[1] |

| A2780 (Human Ovarian Cancer) | MTT Assay | Not specified | IC50: 38.45 ± 2.78 µM[2] |

| SKOV3 (Human Ovarian Cancer) | MTT Assay | Not specified | IC50: 60.87 ± 5.01 µM[2] |

| IOSE80PC (Immortalized Ovarian Surface Epithelial) | MTT Assay | Up to 200 µM | No significant cytotoxicity[2][3] |

| A2780 (Human Ovarian Cancer) | Annexin V-FITC/PI Staining | 0-90 µM (48h) | Up to 43% increase in apoptotic cells |

| SKOV3 (Human Ovarian Cancer) | Annexin V-FITC/PI Staining | 0-90 µM (48h) | Up to 48% increase in apoptotic cells |

Key Signaling Pathways in Anticancer Activity

This compound's anticancer effects are significantly linked to its ability to modulate the STAT3 and caspase signaling pathways.

1. Inhibition of the STAT3 Signaling Pathway: In gastric precancerous cells, this compound has been shown to inhibit the STAT3 signaling pathway. This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1, ultimately promoting apoptosis. The process is also associated with an accumulation of mitochondrial reactive oxygen species (ROS).

This compound-mediated inhibition of the STAT3 pathway.

2. Induction of Caspase-Dependent Apoptosis: In human ovarian cancer cells, this compound induces apoptosis through the activation of a caspase cascade. It activates initiator caspases-8 and -9, which correspond to the extrinsic and intrinsic apoptotic pathways, respectively. These then activate the executioner caspase-3, leading to programmed cell death.

Caspase-dependent apoptosis induced by this compound.

Experimental Protocols

MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., A2780, SKOV3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Seed cells (e.g., A2780, SKOV3) and treat with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.

Anti-allergic and Anti-inflammatory Activity

This compound exhibits potent anti-allergic and anti-inflammatory properties by inhibiting the activation of mast cells, which are key players in allergic reactions.

Quantitative Data for Anti-allergic Activity

| Cell Line/Model | Assay | This compound Concentration | Key Result(s) |

| LAD2 (Human Mast Cell Line) | Histamine Release Assay | 50 µM | Significant inhibition of histamine release |

| LAD2 (Human Mast Cell Line) | Cytokine Release Assay | Not specified | Significant reduction in TNF-α, MCP-1, IL-4, and IL-5 |

| LAD2 (Human Mast Cell Line) | Calcium Mobilization Assay | 25 µM | Significant reduction in calcium flux |

Key Signaling Pathway in Anti-allergic Activity

The anti-allergic effect of this compound is primarily attributed to its role as a Src family kinase inhibitor. In mast cells, the cross-linking of IgE receptors (FcεRI) by an allergen triggers a signaling cascade initiated by Src family kinases like Lyn and Fyn. This compound inhibits the phosphorylation of these kinases, thereby blocking downstream signaling events such as the activation of PLC-γ1, p38α, and Akt, which are crucial for mast cell degranulation and the release of inflammatory mediators.

Inhibition of mast cell activation by this compound via Src kinase inhibition.

Experimental Protocols

Histamine Release Assay

-

Cell Sensitization: Sensitize LAD2 mast cells with IgE overnight.

-

Washing: Wash the cells to remove unbound IgE.

-

Treatment: Pre-incubate the sensitized cells with this compound (e.g., 50 µM) for a specified time.

-

Challenge: Challenge the cells with an antigen to induce degranulation.

-

Histamine Quantification: Collect the supernatant and measure the histamine concentration using an ELISA kit.

Antiviral Activity

This compound has demonstrated significant antiviral efficacy, particularly against the Foot-and-Mouth Disease Virus (FMDV).

Quantitative Data for Antiviral Activity

| Virus | Cell Line | Assay | Key Result(s) |

| FMDV | BHK-21 | Immunoperoxidase Monolayer Assay | EC50: 15.11 ± 1.18 µM |

| FMDV | BHK-21 | FMDV Minigenome Assay | IC50: 10.37 µM |

Key Mechanism of Antiviral Activity

The primary antiviral mechanism of this compound against FMDV is the inhibition of the viral RNA-dependent RNA polymerase (3Dpol). This enzyme is essential for the replication of the viral genome. By targeting 3Dpol, this compound effectively suppresses viral RNA synthesis and subsequent viral protein expression, thereby inhibiting viral replication in a dose-dependent manner.

This compound's inhibition of FMDV replication via 3Dpol targeting.

Experimental Protocols

FMDV Minigenome Assay

-

Cell Transfection: Co-transfect BHK-21 cells with plasmids encoding the FMDV minigenome (containing a reporter gene like GFP), T7 RNA polymerase, and the FMDV P3 protein.

-

Treatment: Treat the transfected cells with various concentrations of this compound.

-

Reporter Gene Expression: After a suitable incubation period, measure the expression of the reporter gene (e.g., GFP fluorescence).

-

Data Analysis: A reduction in reporter gene expression indicates inhibition of 3Dpol activity. The IC50 value can be determined from the dose-response curve.

Neuroprotective Effects

This compound has shown potential neuroprotective activities, particularly in models of neurotoxicity.

Key Signaling Pathways in Neuroprotection

In a study using PC12 cells, this compound demonstrated protection against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity. This neuroprotective effect is mediated through two main pathways:

-

Activation of the PKA-CREB-TH System: this compound induces the cyclic AMP-dependent protein kinase A (PKA) signaling pathway, leading to the phosphorylation of cAMP-response element binding protein (CREB) and tyrosine hydroxylase (TH). This cascade stimulates the biosynthesis of dopamine.

-

Inhibition of Stress-Activated Pathways: this compound inhibits the sustained activation of the ERK, p38 MAPK, and JNK1/2 pathways, as well as caspase-3 activity, which are typically induced by neurotoxins like 6-OHDA.

Neuroprotective mechanisms of this compound in PC12 cells.

Experimental Protocols

Western Blot for Protein Phosphorylation

-

Cell Lysis: Treat PC12 cells with this compound and/or 6-OHDA. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., STAT3, Src, ERK, CREB).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

This compound is a pharmacologically active lignan with a broad spectrum of biological activities. Its potential as an anticancer, anti-allergic, antiviral, and neuroprotective agent is supported by a growing body of scientific evidence. The mechanisms underlying these activities involve the modulation of multiple key signaling pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound. Future studies should focus on preclinical and clinical evaluations to translate these promising in vitro and in vivo findings into novel therapeutic strategies.

References

- 1. (−)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Efficacy of Lignan Derivatives (-)-Asarinin and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) - PubMed [pubmed.ncbi.nlm.nih.gov]

Asarinin: A Comprehensive Technical Guide on its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asarinin, a naturally occurring lignan, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological functions of this compound. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside methodologies for investigating its effects on crucial cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, with the chemical formula C₂₀H₁₈O₆, is a furofuran lignan characterized by a central tetrahydrofurofuran ring system to which two benzodioxole moieties are attached.[1][2][3] It is a stereoisomer of sesamin and can be isolated from various plant species, including those from the Asarum and Zanthoxylum genera.[4][5]

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |

| CAS Number | 133-04-0 | |

| Molecular Formula | C₂₀H₁₈O₆ | |

| Molecular Weight | 354.35 g/mol | |

| Synonyms | (-)-Asarinin, l-Asarinin, Episesamin |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Crystalline powder | |

| Melting Point | 121-122 °C | |

| Boiling Point | 504.4 ± 50.0 °C (Predicted) | |

| Solubility | Soluble in DMSO and chloroform; practically insoluble in water. | |

| Specific Rotation | [α]D²⁰ -118.6° (chloroform) | |

| Topological Polar Surface Area | 55.4 Ų | |

| XLogP3 | 3.32 |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-Cancer Activity and Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cell lines. This process is mediated through the activation of the intrinsic and extrinsic caspase cascades.

This compound-induced caspase-dependent apoptosis pathway.

Inhibition of STAT3 Signaling

This compound has been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.

Inhibition of the STAT3 signaling pathway by this compound.

Modulation of Src Family Kinases

This compound also acts as an inhibitor of Src family kinases, which are non-receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and migration.

Experimental Protocols

Extraction, Isolation, and Purification

The following protocol describes a general method for the extraction and purification of this compound from plant material.

Workflow for the extraction and purification of this compound.

Methodology:

-

Extraction:

-

Air-dried and powdered plant material (e.g., roots of Asarum sp.) is macerated with methanol at room temperature for 24-48 hours.

-

The extraction process is repeated three times to ensure complete extraction.

-

The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Isolation and Purification:

-

The crude extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

-

Fractions containing this compound (identified by comparison with a standard) are pooled and concentrated.

-

The resulting solid is recrystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound crystals.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 50:50 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 287 nm.

-

Injection Volume: 10-20 µL.

Biological Assays

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

-

Cell Culture: Seed cancer cells (e.g., HeLa) in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 24-48 hours. Include a vehicle-treated control (e.g., DMSO).

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for STAT3 Signaling:

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Src Kinase Activity Assay:

A commercially available Src kinase assay kit can be used to determine the inhibitory effect of this compound on Src activity. The assay typically involves the following steps:

-

Reaction Setup: In a microplate, combine the Src enzyme, a specific substrate (e.g., a tyrosine-containing peptide), and ATP in a reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a positive control inhibitor and a no-inhibitor control.

-

Incubation: Incubate the plate at the recommended temperature and time to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a specific antibody that recognizes the phosphorylated substrate, coupled with a detection system (e.g., fluorescence or luminescence).

-

Data Analysis: Calculate the percentage of Src kinase inhibition by this compound at each concentration and determine the IC₅₀ value.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a diverse range of biological activities. The information and protocols provided in this technical guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing molecule. The detailed methodologies for extraction, analysis, and biological evaluation will facilitate standardized and reproducible research in the fields of natural product chemistry and drug development. Further investigation into the signaling pathways modulated by this compound will undoubtedly uncover new avenues for its application in treating various diseases.

References

- 1. 2.3.2. Extraction and HPLC Analysis of this compound and Sesamin [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brassinin inhibits STAT3 signaling pathway through modulation of PIAS-3 and SOCS-3 expression and sensitizes human lung cancer xenograft in nude mice to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

Asarinin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which asarinin, a lignan found in plants of the Asarum genus, exerts its anti-cancer effects. The document details its impact on key signaling pathways, summarizes available quantitative data, provides detailed experimental protocols for studying its effects, and visualizes its mechanisms of action.

Core Mechanisms of Action

This compound combats cancer cell proliferation and survival through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), disrupting critical survival signaling, and promoting oxidative stress.

Induction of Caspase-Dependent Apoptosis

A primary mechanism of this compound's anti-tumor activity is the induction of apoptosis. In human ovarian cancer cell lines (A2780 and SKOV3), treatment with (-)-asarinin leads to a significant increase in apoptotic cell death. This process is mediated by the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. Specifically, this compound has been shown to activate initiator caspases-8 and -9, as well as the executioner caspase-3. The activation of both caspase-8 and caspase-9 suggests that this compound may trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The crucial role of this cascade is confirmed by experiments where pretreatment with specific caspase inhibitors for caspases-3, -8, and -9 significantly reverses and attenuates this compound-induced cell death.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting the expression of genes involved in proliferation, survival, and angiogenesis. This compound has been identified as an inhibitor of the STAT3 signaling pathway.[1] In gastric precancerous cells, this compound inhibits the expression of phosphorylated STAT3 (p-STAT3), which is the active form of the protein.[2] By inhibiting STAT3 activation, this compound downregulates the expression of its downstream target genes, including the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.[1] The pro-apoptotic effects of this compound can be abolished by the use of STAT3 agonists, confirming that STAT3 inhibition is a key component of its mechanism of action.[2]

Promotion of Mitochondrial Reactive Oxygen Species (ROS)

This compound induces an accumulation of reactive oxygen species (ROS) within the mitochondria.[1] While moderate levels of ROS are involved in normal cell signaling, excessive levels lead to oxidative stress, causing damage to cellular components, including mitochondria, and can trigger apoptosis. In precancerous gastric cells, this compound treatment causes mitochondrial damage, reduces the mitochondrial membrane potential, and decreases ATP production. The pharmacological effects of this compound in these cells were blocked by the ROS scavenger N-acetylcysteine, demonstrating that the induction of mitochondrial ROS is a critical upstream event in its anti-cancer activity.

Effects on Cell Cycle and Metastasis

The effect of this compound on the cell cycle appears to be cell-line dependent. In human ovarian cancer cells (A2780 and SKOV3), this compound did not induce cell cycle arrest but led to an increase in the SubG1 cell population, which is indicative of apoptotic cells with fragmented DNA. However, in gastric precancerous MC cells, treatment with (-)-asarinin induced cell cycle arrest at the G0/G1 phase. This was accompanied by the downregulation of cell cycle-related proteins Cyclin E1 and Cyclin E2.

Furthermore, (-)-asarinin has been shown to significantly reduce the migration and invasion capabilities of cancer cells, suggesting a potential role in inhibiting metastasis.

Signaling Pathways and Workflows

The following diagrams visualize the key molecular pathways and experimental processes involved in this compound's mechanism of action.

Caption: this compound induces apoptosis via intrinsic (ROS) and extrinsic pathways.

Caption: this compound inhibits the STAT3 signaling pathway, reducing cell survival.

References

A Technical Guide to the Stereoisomers of Asarinin: Unraveling the Biological Significance of Chirality

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asarinin, a furofuran lignan found in various plant species, exists as two stereoisomers: (-)-Asarinin and (+)-Asarinin. While both enantiomers share the same chemical formula and connectivity, their distinct spatial arrangements give rise to different biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on these stereoisomers, with a primary focus on (-)-Asarinin due to the extensive research available. This document summarizes their chemical and physical properties, delves into their known biological activities with quantitative data, outlines detailed experimental protocols for key assays, and visualizes the signaling pathways modulated by (-)-Asarinin. A significant information gap exists in the scientific literature regarding the specific biological effects of (+)-Asarinin, and this guide highlights the need for further research to fully understand the stereospecific pharmacology of this compound.

Introduction

The phenomenon of stereoisomerism plays a critical role in pharmacology, where the three-dimensional structure of a molecule can dictate its interaction with biological targets. Enantiomers, non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. This compound, a lignan with a range of reported biological effects, presents an interesting case study in stereochemistry. While (-)-Asarinin has been the subject of numerous investigations, its enantiomer, (+)-Asarinin, remains largely uncharacterized in terms of its biological activity. This guide aims to consolidate the available technical information on both stereoisomers to aid researchers in drug discovery and development.

Chemical and Physical Properties

(-)-Asarinin and (+)-Asarinin are enantiomers with the same molecular formula (C₂₀H₁₈O₆) and molecular weight (354.35 g/mol )[1]. Their distinct stereochemistry, however, results in different optical rotations. While detailed comparative data on their physical properties are scarce, some general properties of this compound have been reported. This compound is described as a moderately lipophilic compound[2].

Table 1: Chemical and Physical Properties of this compound

| Property | Value/Description |

| Molecular Formula | C₂₀H₁₈O₆ |

| Molecular Weight | 354.35 g/mol [1] |

| CAS Number | 133-04-0 for (-)-Asarinin |

| Appearance | Powder[1] |

| Solubility | Practically insoluble in water; soluble in boiling methanol, alcohol, chloroform, acetone, and benzene[1] |

| logP | 3.22 |

| logS (water solubility) | -4.39 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 4 |

Note: Most of the available data does not differentiate between the stereoisomers. The provided information is for "this compound" in general or specifically for the more studied (-)-Asarinin.

Biological Activities and Quantitative Data

The vast majority of published research on the biological activity of this compound has focused on the (-)-enantiomer. (-)-Asarinin has been shown to possess a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, anti-viral, and neuroprotective properties. In contrast, there is a significant lack of data on the biological activities of (+)-Asarinin. Some studies have been conducted on racemic (±)-Asarinin, a mixture of both enantiomers.

(-)-Asarinin

Table 2: Summary of Biological Activities of (-)-Asarinin

| Biological Activity | Cell Line/Model | Quantitative Data | Reference |

| Anti-cancer | |||

| Cytotoxicity | MC cells (human gastric precancerous lesion) | IC₅₀: 140 µM (24-48h) | |

| Apoptosis Induction | A2780 and SKOV3 (human ovarian cancer) | - | |

| STAT3 Signaling Inhibition | MC cells | Inhibition of p-STAT3, Bcl-2, and cyclin D1 expression at 80-140 µM | |

| Src Family Kinase Inhibition | LAD2 (human mast cell line) | - | |

| β-hexosaminidase release | LAD2 cells | IC₅₀: 35.26 µM | |

| Anti-viral | |||

| Foot-and-Mouth Disease Virus (FMDV) 3Dpol Inhibition | Cell-based assay | IC₅₀: 10.37 ± 1.01 µM | |

| Enzyme Inhibition | |||

| Δ5-desaturase | - | Ki: 0.28 mM (non-competitive) |

(+)-Asarinin

Currently, there is a notable absence of publicly available data on the specific biological activities of (+)-Asarinin. Studies on racemic this compound suggest that the mixture possesses biological activity, but without a direct comparison to the pure enantiomers, the contribution of the (+)-form cannot be determined.

Signaling Pathways Modulated by (-)-Asarinin

(-)-Asarinin has been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation.

STAT3 Signaling Pathway

(-)-Asarinin has been identified as an inhibitor of the STAT3 signaling pathway. In cancer cells, the constitutive activation of STAT3 promotes proliferation, survival, and angiogenesis. (-)-Asarinin has been shown to decrease the phosphorylation of STAT3, which in turn downregulates the expression of its target genes like Bcl-2 and cyclin D1, leading to apoptosis and cell cycle arrest.

Src Family Kinase Signaling in Mast Cells

(-)-Asarinin has been demonstrated to act as a Src family kinase inhibitor, thereby suppressing mast cell activation. This suggests its potential in treating allergic reactions. By inhibiting the phosphorylation of Src family kinases like Lyn and Fyn, (-)-Asarinin downregulates downstream signaling molecules such as PLC-γ1, p38α, and Akt, leading to reduced release of histamine and other inflammatory mediators.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for (-)-Asarinin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)

This protocol is for assessing the cytotoxic effects of this compound on adherent cells.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

Complete cell culture medium

-

(-)-Asarinin stock solution (dissolved in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of (-)-Asarinin in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of (-)-Asarinin. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Western Blot for Phospho-STAT3 (p-STAT3)

This protocol is to determine the effect of (-)-Asarinin on the phosphorylation of STAT3.

Materials:

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of (-)-Asarinin for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin).

Calcium Mobilization Assay

This protocol is to assess the effect of (-)-Asarinin on intracellular calcium levels in mast cells.

Materials:

-

96-well black, clear-bottom plates

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS)

-

Probenecid (optional, to prevent dye leakage)

-

Fluorescence microplate reader with injection capabilities

-

(-)-Asarinin stock solution

-

Mast cell activator (e.g., antigen, compound 48/80)

Procedure:

-

Seed mast cells in a 96-well black, clear-bottom plate.

-

Load cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Pre-incubate the cells with different concentrations of (-)-Asarinin for a specified time (e.g., 30 minutes).

-

Place the plate in a fluorescence microplate reader and establish a baseline fluorescence reading.

-

Inject the mast cell activator and immediately begin recording fluorescence intensity over time.

-

Analyze the data by calculating the peak fluorescence response relative to the baseline.

Conclusion and Future Directions

The available scientific literature provides substantial evidence for the diverse biological activities of (-)-Asarinin, particularly its anti-cancer and anti-inflammatory properties, mediated through the inhibition of key signaling pathways such as STAT3 and Src kinases. However, a significant knowledge gap exists concerning the pharmacological profile of its enantiomer, (+)-Asarinin. To fully comprehend the therapeutic potential and stereospecificity of this compound, future research should focus on:

-

Stereoselective Synthesis and Isolation: Development of efficient methods for the synthesis and separation of pure (+)-Asarinin is crucial for its biological evaluation.

-

Comparative Biological Studies: Direct, head-to-head comparisons of the biological activities of (-)-Asarinin and (+)-Asarinin are essential to understand their stereospecific effects.

-

Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity of both enantiomers are necessary for any potential clinical development.

-

Mechanism of Action Studies for (+)-Asarinin: Should (+)-Asarinin exhibit biological activity, detailed mechanistic studies will be required to identify its molecular targets and signaling pathways.

By addressing these research gaps, the scientific community can unlock the full potential of this compound stereoisomers for the development of novel therapeutics. This guide serves as a foundational resource for researchers embarking on this endeavor.

References

Asarinin: A Potent Inhibitor of the STAT3 Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis. Its persistent activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of asarinin, a lignan isolated from Asarum sieboldii Miq., as a potent inhibitor of the STAT3 signaling pathway. We delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and offer visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and signal transduction.

Introduction to the STAT3 Signaling Pathway

The STAT3 signaling cascade is initiated by the binding of various cytokines and growth factors (e.g., IL-6, EGF) to their corresponding cell surface receptors. This ligand-receptor interaction triggers the activation of Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domain of the receptors. These phosphorylated sites serve as docking stations for the SH2 domain of STAT3 proteins. Upon recruitment, STAT3 is phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription. These target genes are involved in crucial cellular processes such as cell cycle progression (e.g., cyclin D1), survival (e.g., Bcl-xL, survivin), and angiogenesis (e.g., VEGF). Dysregulation of the STAT3 pathway, leading to its constitutive activation, is a common feature in a wide array of malignancies and is associated with tumor progression, metastasis, and chemoresistance.

This compound: A Natural Product Inhibitor of STAT3

This compound, a furanofuran lignan, has emerged as a promising natural product with potent anti-cancer properties. Recent studies have elucidated its role as an inhibitor of the STAT3 signaling pathway. The primary mechanism of this compound's action involves the induction of mitochondrial reactive oxygen species (ROS) accumulation. This increase in intracellular ROS levels leads to a decrease in the mitochondrial membrane potential and subsequently inhibits the phosphorylation of STAT3, thereby blocking its activation and downstream signaling.

Mechanism of Action

The inhibitory effect of this compound on the STAT3 pathway is a multi-step process. In vitro and in vivo studies have shown that this compound treatment leads to a significant increase in mitochondrial ROS. This oxidative stress environment appears to interfere with the upstream kinases responsible for STAT3 phosphorylation, primarily the Janus kinases (JAKs). By inhibiting the phosphorylation of STAT3 at Tyr705, this compound prevents its dimerization and nuclear translocation, ultimately leading to the downregulation of STAT3 target gene expression. This cascade of events culminates in the induction of apoptosis and the suppression of cancer cell proliferation.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from studies investigating the inhibitory effects of this compound on the STAT3 pathway and its anti-proliferative activity in cancer cells.

| Table 1: In Vitro Efficacy of this compound on Cell Viability | |

| Cell Line | Assay |

| Human Gastric Epithelial Cell Strain (MC cells) | CCK8 Assay |

| Table 2: Effect of this compound on STAT3 Phosphorylation | |

| Cell Line / Animal Model | Treatment |

| Human Gastric Epithelial Cell Strain (MC cells) | This compound |

| Gastric Precancerous Lesion (GPL) Animal Model | This compound |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a STAT3 inhibitor.

Cell Culture and Treatment

-

Cell Lines: Human gastric epithelial cell strain (MC cells) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (CCK8 Assay)

-

Seed MC cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for p-STAT3 and Total STAT3

-

Plate MC cells in 6-well plates and treat with this compound at various concentrations for the specified duration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

In Vivo Animal Studies

-

Animal Model: Establish a gastric precancerous lesion (GPL) animal model in mice.

-

Treatment: Administer this compound to the mice via oral gavage or intraperitoneal injection at specified doses and for a defined treatment period. A vehicle control group should be included.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect the gastric mucosal tissues.

-

Immunohistochemistry (IHC):

-

Fix the gastric tissues in 10% formalin and embed in paraffin.

-

Section the paraffin-embedded tissues and mount on slides.

-

Perform antigen retrieval and block endogenous peroxidase activity.

-

Incubate the sections with a primary antibody against p-STAT3.

-

Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Visualize the staining using a DAB substrate kit and counterstain with hematoxylin.

-

Analyze the slides under a microscope to assess the expression and localization of p-STAT3.

-

Visualizing the Pathways and Workflows

The STAT3 Signaling Pathway

Anti-inflammatory effects of Asarinin lignan

An In-Depth Technical Guide on the Anti-inflammatory Effects of Asarinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a lignan found in several plant species, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting these findings. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory agents. While qualitative evidence strongly supports this compound's efficacy, a notable gap exists in the literature regarding comprehensive quantitative data, such as IC50 values for many of its effects.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including autoimmune diseases, cardiovascular diseases, and cancer. The search for novel anti-inflammatory compounds with improved efficacy and safety profiles is a continuous effort in drug discovery.

This compound, a furofuran lignan, has emerged as a promising candidate due to its observed effects in various in vitro and in vivo models of inflammation. This guide synthesizes the available scientific literature to provide a detailed examination of its anti-inflammatory activities.

Quantitative Data on Anti-inflammatory Effects

A comprehensive review of the literature reveals a significant amount of qualitative data supporting the anti-inflammatory effects of this compound. However, there is a conspicuous absence of standardized quantitative data, such as half-maximal inhibitory concentrations (IC50), across many of the reported studies. The following tables summarize the available data, highlighting the observed effects and noting where quantitative metrics are yet to be determined.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Target Cell/System | Inflammatory Stimulus | Parameter Measured | Observed Effect of this compound | Quantitative Data (IC50/Concentration) | Citation(s) |

| Human Mast Cells (LAD2) | Antigen | Degranulation (β-hexosaminidase release) | Significantly suppressed | Data not available | [1] |

| Human Mast Cells (LAD2) | Antigen | Cytokine Secretion (e.g., Histamine, IL-4) | Decreased | Data not available | [1] |

| Human Mast Cells (LAD2) | Antigen | Calcium Mobilization | Significantly suppressed | Data not available | [1] |

| Human Mast Cells (LAD2) | Compound 48/80 | Mast Cell Activation | Inhibited | Data not available | [1] |

| Malignantly Transformed Gastric Epithelial Cells (MC) | - | Cell Proliferation | Inhibited | Data not available | [2] |

| Malignantly Transformed Gastric Epithelial Cells (MC) | - | Intracellular ROS Levels | Enhanced | Data not available | |

| Malignantly Transformed Gastric Epithelial Cells (MC) | - | Apoptosis | Induced | Data not available | |

| Malignantly Transformed Gastric Epithelial Cells (MC) | - | STAT3 Phosphorylation | Inhibited | Data not available | |

| Malignantly Transformed Gastric Epithelial Cells (MC) | - | Bcl-2 Expression | Data not available | Data not available | |

| Malignantly Transformed Gastric Epithelial Cells (MC) | - | Bax Expression | Data not available | Data not available | |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TLR-4 mediated activation | Suppressed via MyD88-dependent pathway | Data not available |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Condition | Parameter Measured | Observed Effect of this compound | Quantitative Data (Dosage/Inhibition %) | Citation(s) |

| Mice | Ovalbumin (OVA)-induced systemic anaphylaxis | Rectal Temperature Drop | Reduced | Data not available | |

| Mice | Ovalbumin (OVA)-induced local anaphylaxis | Not specified | Reduced | Data not available | |

| Mice | IgE-dependent allergic rhinitis | Nasal Symptoms (e.g., rubbing, sneezing) | Attenuated | Data not available | |

| Mice | IgE-dependent allergic rhinitis | Serum Histamine Levels | Decreased | Data not available | |

| Mice | IgE-dependent allergic rhinitis | Total IgE Levels | Decreased | Data not available | |

| Mice | IgE-dependent allergic rhinitis | IL-4 Levels | Decreased | Data not available | |

| Mice | IgE-dependent allergic rhinitis | Inflammatory Infiltrates in Nasal Mucosa | Attenuated | Data not available | |

| Mice | Gastric Precancerous Lesions | STAT3 Pathway Activation in Gastric Mucosa | Inhibited | Data not available | |

| Mice | Gastric Precancerous Lesions | ROS Accumulation in Gastric Mucosa | Induced | Data not available |

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by targeting key signaling pathways involved in the inflammatory response.

Inhibition of Mast Cell Activation via Src Family Kinase Inhibition

Mast cells play a central role in allergic and inflammatory responses. Upon activation, they release a variety of pro-inflammatory mediators, including histamine, cytokines, and chemokines. This compound has been shown to be a potent inhibitor of mast cell activation. A key mechanism underlying this effect is the inhibition of Src family kinases. These non-receptor tyrosine kinases are crucial for initiating the signaling cascade downstream of the high-affinity IgE receptor (FcεRI). By preventing the phosphorylation of Src family kinases, this compound effectively blocks the subsequent signaling events that lead to calcium mobilization, degranulation, and cytokine secretion.

Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in inflammation and cancer. Aberrant STAT3 activation is associated with the upregulation of various pro-inflammatory and pro-survival genes. This compound has been demonstrated to inhibit the STAT3 signaling pathway. This inhibition is associated with the promotion of mitochondrial reactive oxygen species (ROS) accumulation and a decrease in mitochondrial membrane potential, ultimately leading to apoptosis in target cells. The suppression of STAT3 phosphorylation is a key event in this process, preventing its dimerization, nuclear translocation, and subsequent gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of this compound and related compounds.

In Vitro Assays

This model is widely used to screen for anti-inflammatory compounds that target TLR4-mediated signaling.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for Western blotting). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour). Subsequently, inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium for a defined period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression and phosphorylation status of key signaling molecules in pathways such as NF-κB (p65, IκBα) and MAPKs (p38, ERK, JNK).

In Vivo Models

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

-

Animals: Male or female Wistar rats or Swiss albino mice are used.

-

Treatment: Animals are divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., receiving indomethacin), and experimental groups receiving different doses of this compound. This compound is typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the carrageenan-only group.

-

Biochemical and Histological Analysis: At the end of the experiment, blood samples can be collected to measure serum levels of pro-inflammatory cytokines. The paw tissue can be excised for histological examination to assess inflammatory cell infiltration.

This model is used to assess the effect of compounds on systemic allergic reactions.

-

Sensitization: Mice (e.g., BALB/c) are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant such as aluminum hydroxide on multiple days (e.g., day 0 and day 14).

-

Treatment: this compound or a vehicle control is administered to the sensitized mice, typically orally, for a defined period before the allergen challenge.

-

Allergen Challenge: Sensitized mice are challenged with an intravenous or intraperitoneal injection of OVA to induce a systemic anaphylactic reaction.

-

Measurement of Anaphylactic Response:

-

Rectal Temperature: A drop in rectal temperature is a key indicator of anaphylactic shock and is monitored at regular intervals after the challenge.

-

Clinical Signs: Symptoms such as reduced mobility, piloerection, and mortality are observed and scored.

-

Serum Mediators: Blood is collected to measure the levels of histamine, total IgE, and OVA-specific IgE using ELISA.

-

Conclusion and Future Directions

The existing body of scientific literature strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanisms of action, involving the inhibition of mast cell activation through the Src family kinase pathway and the modulation of the STAT3 signaling pathway, highlight its potential as a multi-target anti-inflammatory agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other potential anti-inflammatory compounds.

A critical next step in the development of this compound as a therapeutic agent is the systematic quantification of its anti-inflammatory effects. Future studies should focus on determining the IC50 values for its inhibitory actions on various inflammatory mediators and signaling molecules. Furthermore, comprehensive dose-response studies in relevant animal models of inflammatory diseases are warranted to establish its efficacy and safety profile. The exploration of its effects on other key inflammatory pathways, such as NF-κB and MAPKs, would also provide a more complete understanding of its pharmacological profile. By addressing these knowledge gaps, the full therapeutic potential of this compound as a novel anti-inflammatory drug can be realized.

References

Asarinin: A Potential Antiviral Agent – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asarinin, a lignan found in various plant species, has emerged as a promising candidate for antiviral drug development. This technical guide provides a comprehensive overview of the current research on this compound's antiviral properties, with a focus on its activity against Foot-and-Mouth Disease Virus (FMDV). The document details its mechanism of action, summarizes quantitative efficacy data, and provides in-depth experimental protocols for key assays.

Antiviral Activity of this compound

The primary antiviral activity of this compound has been extensively studied against Foot-and-Mouth Disease Virus (FMDV), a highly contagious picornavirus affecting cloven-hoofed animals. Research has demonstrated that (-)-asarinin exhibits potent inhibitory effects on FMDV replication during the post-entry stage of the viral life cycle.[1][2]

Quantitative Data on Antiviral Efficacy

The antiviral efficacy of (-)-asarinin against FMDV has been quantified using various assays. The key parameters determined are the 50% effective concentration (EC₅₀), the 50% inhibitory concentration (IC₅₀), and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, provides a measure of the compound's therapeutic window.

| Parameter | Virus/Target | Cell Line | Value (µM) | 95% Confidence Interval | Selectivity Index (SI) | Assay Method |

| EC₅₀ | FMDV | BHK-21 | 15.11 ± 1.18 | 13.72 to 16.49 | 5.99 | Immunoperoxidase Monolayer Assay (IPMA)[1][2] |

| IC₅₀ | FMDV 3Dpol | - | 10.37 | - | - | FMDV Minigenome Assay[1] |

| CC₅₀ | - | BHK-21 | 90.53 ± 1.25 | 88.94 to 92.11 | - | CCK-8 Assay |

Mechanism of Action

(-)-Asarinin's primary antiviral mechanism against FMDV is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), also known as 3Dpol. This enzyme is crucial for the replication of the viral RNA genome. By targeting 3Dpol, this compound effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles.

Signaling Pathway Modulation

Beyond direct viral enzyme inhibition, this compound has been shown to modulate host cell signaling pathways that are crucial for the inflammatory and immune responses to viral infections.

2.1.1. Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

This compound has been found to suppress the Toll-like receptor 4 (TLR4)-mediated activation of the MyD88-dependent pathway. This pathway is a key component of the innate immune response and, when activated by viral components, leads to the activation of the transcription factor NF-κB. NF-κB activation results in the production of pro-inflammatory cytokines. By inhibiting this pathway, this compound may help to mitigate the excessive inflammation often associated with viral pathogenesis.

2.1.2. Inhibition of the STAT3 Signaling Pathway

This compound has also been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is involved in a variety of cellular processes, including inflammation and cell survival. In the context of viral infections, STAT3 activation can have both pro-viral and anti-viral roles depending on the virus and cell type. This compound's inhibition of STAT3 may contribute to its overall antiviral effect by modulating the host's response to infection.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Cytotoxicity Assay (CCK-8 Assay)

This assay is performed to determine the concentration of this compound that is toxic to the host cells.

Materials:

-

Baby Hamster Kidney (BHK-21) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

This compound stock solution

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed BHK-21 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

-

Incubate the plate for 24-48 hours at 37°C.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the CC₅₀ value using a dose-response curve.

Immunoperoxidase Monolayer Assay (IPMA)

This assay is used to quantify the reduction in viral protein expression in the presence of the antiviral compound.

Materials:

-

BHK-21 cells

-

FMDV

-

96-well plates

-

This compound

-

Primary antibody against FMDV (e.g., mouse monoclonal antibody)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG)

-

Substrate solution (e.g., 3-amino-9-ethylcarbazole - AEC)

-

Fixing solution (e.g., 80% acetone)

Procedure:

-

Seed BHK-21 cells in a 96-well plate and grow to confluence.

-

Infect the cells with FMDV at a specific multiplicity of infection (MOI) for 1-2 hours.

-

Remove the virus inoculum and add DMEM containing serial dilutions of this compound.

-

Incubate for 24 hours at 37°C.

-

Fix the cells with cold 80% acetone for 10 minutes.

-

Wash the plate with phosphate-buffered saline (PBS).

-

Add the primary antibody diluted in PBS with 1% bovine serum albumin (BSA) and incubate for 1 hour at 37°C.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at 37°C.

-

Wash the plate and add the AEC substrate solution.

-

Stop the reaction by washing with water.

-

Count the number of infected (stained) cells under a microscope and calculate the percentage of inhibition for each concentration of this compound to determine the EC₅₀.

Viral RNA Quantification by RT-qPCR

This method is used to quantify the amount of viral RNA produced in infected cells treated with this compound.

Materials:

-

FMDV-infected BHK-21 cells treated with this compound

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix with a fluorescent dye (e.g., SYBR Green)

-

Primers specific for a conserved region of the FMDV genome (e.g., 3Dpol or 5' UTR)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from the this compound-treated and control infected cells using a commercial RNA extraction kit.

-

Perform reverse transcription to synthesize complementary DNA (cDNA) from the extracted RNA.

-

Set up the qPCR reaction with the cDNA template, specific primers, and qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data to determine the cycle threshold (Ct) values.

-

Quantify the viral RNA levels relative to a housekeeping gene or by using a standard curve of known viral RNA concentrations. Calculate the reduction in viral RNA in this compound-treated samples compared to the control.

FMDV Minigenome Assay

This cell-based assay is used to specifically assess the inhibitory effect of this compound on the FMDV 3Dpol.

Materials:

-

BHK-21 cells

-

Plasmids:

-

An FMDV minigenome plasmid containing a reporter gene (e.g., Green Fluorescent Protein - GFP) flanked by FMDV 5' and 3' untranslated regions (UTRs).

-

A helper plasmid expressing the FMDV 3Dpol.

-

A helper plasmid expressing T7 RNA polymerase.

-

-

Transfection reagent

-

This compound

-

Fluorescence microscope or plate reader

Procedure:

-

Seed BHK-21 cells in a 96-well plate.

-

Co-transfect the cells with the FMDV minigenome plasmid and the two helper plasmids using a suitable transfection reagent.

-

After transfection, replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate the cells for 24 hours at 37°C.

-

Observe and quantify the expression of the reporter gene (e.g., GFP) using a fluorescence microscope or a plate reader.

-

The reduction in reporter gene expression in the presence of this compound indicates inhibition of 3Dpol activity. Calculate the IC₅₀ value based on the dose-response curve.

Visualizations

Experimental Workflow for Antiviral Assessment

Logical Relationship of this compound's Antiviral Mechanisms

Conclusion

This compound demonstrates significant potential as an antiviral agent, particularly against FMDV. Its dual mechanism of action, involving direct inhibition of the viral 3Dpol and modulation of host inflammatory signaling pathways (NF-κB and STAT3), makes it an attractive candidate for further drug development. The data presented in this guide provide a solid foundation for researchers and drug development professionals to pursue further preclinical and clinical investigations into the therapeutic utility of this compound.

References

Asarinin: A Potent Inducer of Apoptosis in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Asarinin, a lignan found in plants of the Asarum genus, has emerged as a promising natural compound with significant anti-cancer properties. Extensive research has demonstrated its ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Quantitative Analysis of this compound's Cytotoxic and Pro-Apoptotic Effects

The efficacy of this compound in inducing cell death has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population, have been determined through numerous studies. Furthermore, the induction of apoptosis has been quantified by measuring the percentage of apoptotic cells following treatment with this compound.

| Cell Line | Cancer Type | IC50 (µM) | Percentage of Apoptotic Cells (%) | Reference |

| A2780 | Human Ovarian Cancer | Data not explicitly stated in snippets | Up to 43% | [1] |

| SKOV3 | Human Ovarian Cancer | Data not explicitly stated in snippets | Up to 48% | [1] |

| MC | Gastric Precancerous Lesions | Data not explicitly stated in snippets | Not specified | [2] |

| Note: While the provided search results mention potent cytotoxicity, specific IC50 values for this compound were not detailed in the snippets. Further targeted searches would be required to populate this data comprehensively. |

Core Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach, primarily involving the activation of caspase cascades and the modulation of key signaling pathways.

Caspase-Dependent Apoptosis

A primary mechanism by which this compound induces apoptosis is through the activation of the caspase family of proteases. Studies have shown that this compound treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase, caspase-3.[1][3] This activation is a hallmark of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. The involvement of caspases is further confirmed by experiments where caspase inhibitors significantly reversed this compound-induced cell death.

Intrinsic (Mitochondrial) Pathway

This compound has been shown to induce apoptosis via the intrinsic pathway. This is evidenced by its ability to promote the production of mitochondrial reactive oxygen species (ROS) and decrease the mitochondrial membrane potential (MMP). The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are also implicated in this pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.

Extrinsic (Death Receptor) Pathway

The activation of caspase-8 suggests the involvement of the extrinsic pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment of adaptor proteins and the activation of caspase-8.

Inhibition of STAT3 Signaling

Another critical mechanism is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The phosphorylation of STAT3 is often upregulated in cancer cells, promoting survival and proliferation. This compound has been found to inhibit the STAT3 pathway, thereby contributing to its pro-apoptotic effects.

Signaling Pathways in this compound-Induced Apoptosis

The intricate network of signaling molecules involved in this compound-induced apoptosis can be visualized as follows:

Caption: this compound induces apoptosis via extrinsic, intrinsic, and STAT3-inhibitory pathways.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

-

Seed cancer cells (e.g., A2780, SKOV3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Treat cells with this compound for the specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-